N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide
説明
This compound is a hydrazine-linked hybrid molecule featuring a 6-amino-5-nitropyrimidine core conjugated to a 3,4,5-triethoxybenzamide group via a carbonylhydrazinyl-oxoethyl bridge.
特性
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O7/c1-4-31-12-7-11(8-13(32-5-2)16(12)33-6-3)19(28)21-9-14(27)24-25-18-15(26(29)30)17(20)22-10-23-18/h7-8,10H,4-6,9H2,1-3H3,(H,21,28)(H,24,27)(H3,20,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKRBPHFSHZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and possible therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 331.29 g/mol. Its structure features a hydrazine moiety linked to a benzamide and a nitropyrimidine ring, which are known for their biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₇O₄ |
| Molecular Weight | 331.29 g/mol |
| CAS Number | 450346-02-8 |
| Functional Groups | Hydrazine, Amide, Nitro, Ethoxy |
The biological activity of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The nitropyrimidine component is particularly significant as it has been associated with antiviral and anticancer activities.
Preliminary studies suggest that the compound may inhibit specific viral replication pathways, making it a candidate for antiviral drug development. Its structural components indicate potential efficacy against viral infections, including HIV.
Biological Activity
Research indicates that compounds similar to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide exhibit a range of biological activities:
- Antiviral Activity : The compound shows promise in inhibiting HIV replication. Similar structures have been shown to interact with viral proteins effectively.
- Antitumor Activity : The presence of the nitropyrimidine moiety suggests potential applications in oncology. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The hydrazine and benzamide groups may facilitate interactions with various enzymes involved in disease progression.
Case Studies and Experimental Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
-
Antiviral Studies : Research has shown that derivatives containing the nitropyrimidine core can inhibit viral proteins. For instance, compounds similar to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide were tested for their ability to inhibit HIV protease and reverse transcriptase.
Compound Activity EC50 (μM) N-(2-(Benzylamino)-2-oxoethyl)benzamide Antiviral (HIV) 0.1 ± 0.01 N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide Cytotoxic against cancer cells 5 - 10 - Antitumor Activity : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Synthesis and Optimization
The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis begins with readily available hydrazines and benzamides.
- Reaction Conditions : Key parameters include temperature control, solvent choice (such as dimethylformamide), and reaction time to optimize yield and purity.
- Analytical Techniques : Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
類似化合物との比較
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
Table 2: Physicochemical Data of Analogues
- Solubility: The nitro and amino groups on the pyrimidine ring may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide?
Methodological Answer:
The synthesis involves multi-step reactions starting from hydrazine derivatives and functionalized benzamides. Key steps include:
- Hydrazone formation : Reacting 6-amino-5-nitropyrimidin-4-yl hydrazine with a carbonyl-containing intermediate (e.g., glyoxylic acid derivatives) under reflux conditions (100°C, 4–6 hours) in ethanol or methanol .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the hydrazone intermediate with 3,4,5-triethoxybenzoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Recrystallization : Final purification is achieved using methanol or ethanol, with yields typically ranging from 60–75% .
Basic: How can the structure of this compound be confirmed after synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR : Key peaks in -NMR include:
- IR : Stretching bands at 1680–1700 cm (C=O of amide and hydrazone) and 3200–3350 cm (N-H stretches) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?
Methodological Answer:
Crystallographic refinement may encounter:
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
- Twinning : Apply the TWIN law in SHELXL to refine data with overlapping reflections .
- High thermal motion in flexible groups : Restrain anisotropic displacement parameters (ADPs) for triethoxybenzamide moieties using ISOR and SIMU commands in SHELXL .
Advanced: How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
Biological evaluation involves:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC determination after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) with MIC values reported .
- DNA binding studies : Use UV-Vis titration or ethidium bromide displacement assays to quantify binding constants () .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability assessment includes:
- Thermal stress testing : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products are identified using LC-MS .
- Photostability : Expose to UV light (254 nm) for 24 hours. Quantify decomposition using -NMR integration of key proton signals .
Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase or topoisomerase II). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
SAR optimization involves:
- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or nitro-to-amine reductions on the pyrimidine ring .
- Bioisosteric replacement : Replace the hydrazone linker with thiosemicarbazone or Schiff base moieties. Test cytotoxicity and log values to correlate hydrophobicity with activity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio. Prioritize analogs with aligned features .
Advanced: What analytical methods are critical for validating purity in complex matrices?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (60:40 acetonitrile/0.1% TFA in water). Detect at λ = 254 nm; retention time ~8.2 minutes .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode for quantification (m/z 520.2 → 305.1) .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
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